Cas no 476466-51-0 (2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide)

2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-dimethoxyphenyl)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Benzeneacetamide, 3,4-dimethoxy-N-[5-[[2-oxo-2-(1-piperidinyl)ethyl]thio]-1,3,4-thiadiazol-2-yl]-
- 2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
-
- Inchi: 1S/C19H24N4O4S2/c1-26-14-7-6-13(10-15(14)27-2)11-16(24)20-18-21-22-19(29-18)28-12-17(25)23-8-4-3-5-9-23/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,20,21,24)
- InChI Key: YCRMEHZGZMCACB-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=NN=C(SCC(=O)N3CCCCC3)S2)=O)=CC=C(OC)C(OC)=C1
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- pka: 8.41±0.50(Predicted)
2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0529-0746-4mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-2μmol |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-5μmol |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-50mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-1mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-30mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-25mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-20μmol |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-2mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0529-0746-3mg |
2-(3,4-dimethoxyphenyl)-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide |
476466-51-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide Related Literature
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Introduction to 2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 476466-51-0, identified as 2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide, represents a fascinating molecule in the realm of chemical biology. This intricate structure, featuring a 3,4-dimethoxyphenyl moiety linked to a 1,3,4-thiadiazole core, further modified by a piperidin-1-yl ethylsulfanyl group and an acetamide moiety, underscores its potential as a versatile scaffold for pharmacological exploration.
The significance of this compound lies in its unique structural features, which make it a promising candidate for drug discovery and development. The presence of the 1,3,4-thiadiazole ring is particularly noteworthy, as this heterocyclic system is widely recognized for its biological activity. Thiadiazoles have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the 3,4-dimethoxyphenyl group enhances the molecule's lipophilicity and binding affinity to biological targets, while the piperidin-1-yl ethylsulfanyl moiety introduces a polar region that can interact with specific amino acid residues in proteins.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine multiple pharmacophoric elements. The compound in question exemplifies this approach by integrating several bioactive moieties into a single framework. This design not only increases the likelihood of achieving potent activity but also reduces the risk of toxicity by optimizing drug-like properties such as solubility and metabolic stability.
In the context of contemporary research, this compound has garnered attention for its potential applications in treating neurological disorders. The 1,3,4-thiadiazole core is known to modulate neurotransmitter systems, making it a valuable component for developing drugs that target conditions such as depression and epilepsy. Furthermore, the piperidin-1-yl group is frequently used in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier efficiently.
The acetamide moiety at the nitrogen position contributes to the compound's overall pharmacokinetic profile by enhancing its metabolic stability. This feature is crucial for ensuring prolonged therapeutic effects while minimizing side reactions. Additionally, the sulfanyl group attached to the 1,3,4-thiadiazole ring may play a role in modulating enzyme activity by forming hydrogen bonds or participating in redox reactions.
Several recent studies have demonstrated the efficacy of thiadiazole derivatives in preclinical models. For instance, compounds with similar structural motifs have shown promise in inhibiting kinases involved in cancer progression. The presence of both dimethoxyphenyl and ethylsulfanyl groups in our target molecule suggests that it may exhibit similar inhibitory effects on relevant enzymes or receptors.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as transition metal-catalyzed coupling reactions and protecting group strategies are employed to construct the complex framework efficiently. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy allows for rigorous characterization of intermediates and final products.
In terms of pharmacological evaluation, the compound has been tested in various in vitro assays to assess its biological activity. Initial results indicate that it demonstrates significant binding affinity to certain protein targets while maintaining low toxicity levels. These findings are encouraging and warrant further investigation into its potential therapeutic applications.
The development of novel drug candidates is an iterative process that involves extensive screening and optimization. Computational methods such as molecular docking and virtual screening are increasingly employed to predict binding interactions between the compound and biological targets. These tools help identify promising candidates early in the discovery pipeline before costly experimental validation is undertaken.
The integration of machine learning algorithms into drug discovery has revolutionized how researchers identify lead compounds. By analyzing vast datasets containing known bioactive molecules along with their biological activities, these algorithms can predict new structures with high potential efficacy against specific diseases or conditions. Our target molecule fits well within this paradigm due to its complex structural features that may confer unique biological properties.
Future research directions may focus on exploring analogues of this compound by modifying specific functional groups or introducing new moieties into the scaffold. Such modifications could enhance potency or selectivity while maintaining favorable pharmacokinetic profiles. Additionally, collaborative efforts between academic institutions and pharmaceutical companies will be essential for translating laboratory findings into clinical applications.
In conclusion,2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide (CAS no 476466-51-0) represents a structurally sophisticated molecule with significant potential in chemical biology and drug discovery。 Its unique combination of pharmacophoric elements positions it as a valuable candidate for further exploration against various diseases。 As research continues to uncover new therapeutic targets, compounds like this one will play an increasingly important role in developing next-generation treatments that address unmet medical needs。
476466-51-0 (2-(3,4-dimethoxyphenyl)-N-(5-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-1,3,4-thiadiazol-2-yl)acetamide) Related Products
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)



